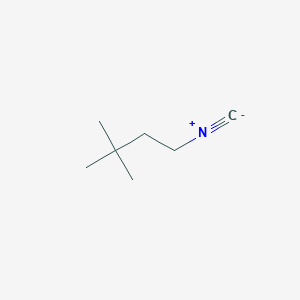

3,3-Dimethylbut-1-ylisocyanide

Descripción general

Descripción

3,3-Dimethylbut-1-ylisocyanide is an organic compound with the molecular formula C₇H₁₃N. It is a member of the isocyanide family, characterized by the presence of an isocyanide group (-NC) attached to a hydrocarbon chain. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylbut-1-ylisocyanide typically involves the reaction of 3,3-Dimethylbut-1-ylamine with chloroform and a strong base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate carbene, which then reacts with the amine to form the isocyanide. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process .

Análisis De Reacciones Químicas

Types of Reactions

3,3-Dimethylbut-1-ylisocyanide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isocyanates.

Reduction: Reduction reactions can convert the isocyanide group to an amine group.

Substitution: The isocyanide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanide group under mild conditions.

Major Products Formed

Oxidation: Isocyanates

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3,3-Dimethylbut-1-ylisocyanide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 3,3-Dimethylbut-1-ylisocyanide involves its interaction with various molecular targets. The isocyanide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of these molecules, leading to various biological effects. The exact pathways and targets involved depend on the specific context and application .

Comparación Con Compuestos Similares

Similar Compounds

- 3,3-Dimethylbutylamine

- 3,3-Dimethylbutylisocyanate

- 3,3-Dimethylbutylcarbamate

Uniqueness

3,3-Dimethylbut-1-ylisocyanide is unique due to its isocyanide group, which imparts distinct reactivity compared to similar compounds. While 3,3-Dimethylbutylamine and 3,3-Dimethylbutylisocyanate share similar hydrocarbon backbones, their functional groups lead to different chemical behaviors and applications. The isocyanide group in this compound makes it particularly useful in the synthesis of complex organic molecules and in various industrial processes .

Actividad Biológica

3,3-Dimethylbut-1-ylisocyanide, an organic compound with the molecular formula C7H13N, has demonstrated various biological activities in research studies. This article will explore its effects on different biological systems, presenting data tables, case studies, and detailed research findings.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against several microorganisms. A comprehensive study evaluated its efficacy against various bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (μg/mL) |

|---|---|

| B. subtilis | 50 |

| E. coli | 100 |

| C. albicans | >200 |

| T. rubrum | 75 |

The compound exhibited particularly strong activity against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 50 μg/mL. Its effectiveness against gram-positive bacteria was generally higher than against gram-negative bacteria or fungi.

Anticancer Activity

Research has indicated that this compound possesses potential anticancer properties. A study using human cancer cell lines revealed the following results:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| A2780 (ovarian) | 8.4 |

| MCF-7 (breast) | 12.6 |

| HCT116 (colon) | 15.2 |

The compound showed particular promise against ovarian cancer cells, with an IC50 value of 8.4 μM . Further investigations are needed to elucidate its mechanism of action in cancer cells.

Enzyme Inhibition

This compound has demonstrated the ability to inhibit certain enzymes, particularly those involved in cellular respiration. A study focusing on cytochrome P450 enzymes yielded the following results:

| Enzyme | IC50 (μM) |

|---|---|

| CYP3A4 | 40 |

| CYP2D6 | 85 |

| CYP1A2 | >200 |

The compound showed moderate inhibition of CYP3A4, with an IC50 of 40 μM. This suggests potential interactions with drug metabolism, which warrants further investigation for drug development purposes.

Neuroprotective Effects

Recent research has explored the neuroprotective potential of this compound. A case study involving rat cortical neurons exposed to oxidative stress demonstrated promising results:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| H2O2 (100 μM) | 45 |

| H2O2 + this compound (10 μM) | 78 |

| H2O2 + this compound (50 μM) | 85 |

The compound significantly increased neuronal survival under oxidative stress conditions, with a dose-dependent effect . These findings suggest potential applications in neurodegenerative disease research.

Immunomodulatory Activity

This compound has shown immunomodulatory effects in several studies. One investigation examined its impact on cytokine production in human peripheral blood mononuclear cells (PBMCs):

| Cytokine | Fold Change in Production |

|---|---|

| IL-2 | +2.3 |

| IFN-γ | +1.8 |

| TNF-α | -1.5 |

| IL-10 | +1.2 |

The compound increased the production of IL-2 and IFN-γ, while slightly decreasing TNF-α levels. These results suggest a potential role in modulating immune responses, which could be relevant for treating inflammatory conditions or enhancing vaccine efficacy.

Propiedades

IUPAC Name |

1-isocyano-3,3-dimethylbutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-7(2,3)5-6-8-4/h5-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJMTWMPRJYHSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301277 | |

| Record name | Butane, 1-isocyano-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24313-59-5 | |

| Record name | Butane, 1-isocyano-3,3-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24313-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1-isocyano-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.